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Compound of Interest

Compound Name: ONO-8430506

Cat. No.: B15572983 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical data and

methodologies for investigating the combination therapy of ONO-8430506, a potent autotaxin

(ATX) inhibitor, and paclitaxel, a standard chemotherapeutic agent. The provided protocols are

intended to serve as a detailed guide for reproducing and building upon the existing research in

a preclinical setting, particularly in the context of breast cancer.

Introduction
ONO-8430506 is an orally bioavailable and potent inhibitor of autotaxin (ATX), also known as

ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a secreted

enzyme with lysophospholipase D activity that catalyzes the conversion of

lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis

is implicated in various pathological processes, including cancer progression, where it

promotes cell proliferation, survival, and migration.[4][5] Paclitaxel is a microtubule-stabilizing

agent widely used in the treatment of various cancers, including breast cancer.[6] Preclinical

studies have demonstrated that the combination of ONO-8430506 and paclitaxel results in

enhanced antitumor efficacy, suggesting a synergistic interaction that could overcome

resistance to chemotherapy.[2][4]
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ONO-8430506 exerts its therapeutic effect by inhibiting the enzymatic activity of ATX, thereby

reducing the production of the pro-tumorigenic signaling molecule LPA.[1][2] Paclitaxel's

primary mechanism involves the disruption of microtubule dynamics, leading to mitotic arrest

and apoptosis in rapidly dividing cancer cells.[6] The combination of these two agents targets

both the tumor microenvironment (via ATX inhibition) and the cancer cells directly (via

microtubule disruption), leading to a more potent antitumor response.

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies on ONO-
8430506.

Table 1: In Vitro Inhibitory Activity of ONO-8430506

Target Assay Substrate IC50 (nM) Species

Recombinant

ATX/ENPP2
FS-3 (fluorescent) 5.1 Human

Recombinant

ATX/ENPP2
16:0-LPC (natural) 4.5 Human

Plasma-derived

ATX/ENPP2
- ~10 Various

Data sourced from MedChemExpress.[2]

Table 2: In Vivo Efficacy of ONO-8430506 Monotherapy in a Syngeneic Orthotopic Mouse

Model of Breast Cancer

Treatment Group Dosage
Effect on Primary
Tumor Growth

Effect on Lung
Metastasis

ONO-8430506
10 mg/kg/day (oral

gavage) for 21 days

Initial slowing of tumor

growth

~60% decrease in

metastatic nodules

Data sourced from MedChemExpress.[2]
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Table 3: In Vivo Efficacy of ONO-8430506 and Paclitaxel Combination Therapy in a Breast

Cancer Model

Treatment Group
ONO-8430506
Dosage (oral)

Paclitaxel Dosage Antitumor Effect

Combination Therapy 30 mg/kg Not specified

Enhanced antitumor

effect compared to

Paclitaxel alone

Combination Therapy 100 mg/kg Not specified

Enhanced antitumor

effect compared to

Paclitaxel alone

Data sourced from MedChemExpress.[2]

Table 4: Pharmacokinetic Profile of ONO-8430506

Species
Administrat
ion Route

Dose
(mg/kg)

Oral
Bioavailabil
ity (%)

Cmax
(ng/mL)

Terminal
Half-life (h)

Rat Oral 1 51.6 261 3.4

Dog Oral 1 71.1 1670 8.9

Monkey Oral 1 30.8 63 7.9

Data sourced from MedChemExpress.[2]
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Caption: ATX-LPA signaling pathway and the inhibitory action of ONO-8430506.
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Caption: Experimental workflow for in vivo combination therapy study.
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Detailed Experimental Protocols
Protocol 1: In Vivo Combination Therapy in a Syngeneic
Mouse Model of Breast Cancer
This protocol outlines the procedure for evaluating the efficacy of ONO-8430506 in combination

with paclitaxel in a 4T1 murine breast cancer model.

1. Materials and Reagents:

ONO-8430506 (powder)

Paclitaxel (solution for injection)

Vehicle for ONO-8430506: 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline

Vehicle for Paclitaxel: As per manufacturer's instructions (typically a mixture of Cremophor

EL and dehydrated alcohol, diluted with saline)

4T1 murine breast cancer cells

Female BALB/c mice (6-8 weeks old)

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-buffered saline (PBS)

Trypan blue solution

Syringes and needles for injection and oral gavage

Calipers for tumor measurement

Anesthetic (e.g., isoflurane)

Surgical tools for necropsy

Fixative for tissues (e.g., 10% neutral buffered formalin or Bouin's solution)
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2. Animal Handling and Acclimatization:

House female BALB/c mice in a specific pathogen-free facility with a 12-hour light/dark cycle

and ad libitum access to food and water.

Acclimatize the mice for at least one week before the start of the experiment.

All animal procedures should be performed in accordance with institutional guidelines and

approved by the Institutional Animal Care and Use Committee (IACUC).

3. Cell Culture and Implantation:

Culture 4T1 cells in the recommended medium until they reach 70-80% confluency.

Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a

concentration of 1 x 10^6 cells/100 µL.

Anesthetize the mice and orthotopically inject 1 x 10^5 cells (in 100 µL PBS) into the fourth

mammary fat pad.

Monitor the mice for tumor growth by palpation.

4. Treatment Group Randomization and Dosing:

Once tumors reach a palpable size (approximately 100 mm³), randomize the mice into four

treatment groups (n=8-10 mice per group):

Group 1 (Vehicle Control): Administer the vehicle for ONO-8430506 orally and the vehicle

for paclitaxel via the appropriate route.

Group 2 (ONO-8430506 Monotherapy): Administer ONO-8430506 (e.g., 30 mg/kg) orally

once daily.

Group 3 (Paclitaxel Monotherapy): Administer paclitaxel (e.g., 10 mg/kg) intravenously or

intraperitoneally (e.g., twice or three times a week).

Group 4 (Combination Therapy): Administer ONO-8430506 and paclitaxel as described for

Groups 2 and 3.
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The treatment period is typically 21 days.

5. Preparation of ONO-8430506 Formulation (for oral gavage):

Prepare a stock solution of ONO-8430506 in DMSO.

To prepare the final formulation, sequentially add the components of the vehicle (10%

DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

Ensure the final concentration of ONO-8430506 is appropriate for the desired dosage (e.g.,

for a 30 mg/kg dose in a 20g mouse receiving 100 µL, the concentration would be 6 mg/mL).

Use sonication if necessary to achieve a clear solution. Prepare fresh daily.

6. Monitoring and Efficacy Evaluation:

Measure tumor volume using calipers 2-3 times per week. Calculate tumor volume using the

formula: (Length x Width²) / 2.

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

At the end of the 21-day treatment period, euthanize the mice.

Perform a necropsy and carefully excise the primary tumor and the lungs.

Weigh the primary tumor.

Fix the lungs in Bouin's solution or 10% neutral buffered formalin.

Quantify the number of metastatic nodules on the lung surface.

For more detailed analysis, tissues can be embedded in paraffin, sectioned, and stained with

Hematoxylin and Eosin (H&E) for histopathological examination.

Protocol 2: Quantification of Lung Metastasis
This protocol describes a common method for quantifying metastatic nodules in the lungs.

1. Materials:
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Excised lungs

Bouin's solution or 10% neutral buffered formalin

Dissecting microscope or magnifying glass

Petri dish

70% ethanol

2. Procedure:

After necropsy, carefully excise the lungs and rinse them gently in PBS to remove any blood.

Place the lungs in a container with Bouin's solution or 10% neutral buffered formalin and fix

for at least 24 hours. The use of Bouin's solution will stain the lung tissue yellow and the

white tumor nodules will be more easily visible.

After fixation, transfer the lungs to 70% ethanol.

Place the lungs in a petri dish and examine them under a dissecting microscope or with a

magnifying glass.

Systematically count the number of visible metastatic nodules on the surface of all lung

lobes.

Record the number of nodules for each mouse.

Statistical analysis (e.g., t-test or ANOVA) can be used to compare the number of metastatic

nodules between the different treatment groups.

Disclaimer: These protocols are intended for research purposes only and should be adapted

and optimized based on specific experimental needs and institutional guidelines. All work

involving animals should be conducted ethically and in compliance with all applicable

regulations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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